3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate
Description
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate is a boronate ester featuring a phenyl group substituted at the 3-position with a 4-methylpiperazine moiety and a pinacol-like diol (3-hydroxy-2,3-dimethylbutan-2-yl) as the boronate protecting group. This structure combines a boronic acid derivative with a heterocyclic amine, a design often employed in medicinal chemistry to enhance solubility, stability, and target-binding affinity .
Properties
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(4-methylpiperazin-1-yl)phenyl]borinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O3/c1-16(2,21)17(3,4)23-18(22)14-7-6-8-15(13-14)20-11-9-19(5)10-12-20/h6-8,13,21-22H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHNMEYPZNHMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C)(O)OC(C)(C)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Aryl Halides
The Miyaura borylation reaction is a cornerstone for arylboronic acid synthesis. Using bis(pinacolato)diboron (Bpin) and palladium catalysts, 3-bromo-4-methylpiperazin-1-ylbenzene undergoes borylation to yield the boronic acid precursor.
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Substrate : 3-Bromo-1-(4-methylpiperazin-1-yl)benzene (1.0 equiv).
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Catalyst : Pd(dba) (2 mol%), dppf ligand (4 mol%).
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Conditions : KOAc (3.0 equiv), Bpin (1.2 equiv), in dioxane at 80°C for 12 h.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Time | 12 h |
| Solvent | Dioxane |
| Catalyst Loading | Pd(dba) (2 mol%) |
Direct Conversion of Aromatic Amines
A one-step method using tert-butyl nitrite (t-BuONO) and bis(pinacolato)diboron converts 3-(4-methylpiperazin-1-yl)aniline to the boronic acid.
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Substrate : 3-(4-Methylpiperazin-1-yl)aniline (1.0 equiv).
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Reagents : Bpin (1.2 equiv), t-BuONO (1.5 equiv).
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Conditions : Acetonitrile, room temperature, 4 h.
Advantages :
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Eliminates palladium catalysts.
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Compatible with sensitive N-heterocycles.
Esterification with 3-Hydroxy-2,3-dimethylbutan-2-ol
Acid-Catalyzed Transesterification
The boronic acid reacts with 3-hydroxy-2,3-dimethylbutan-2-ol under Dean-Stark conditions to form the boronate ester.
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Molar Ratio : Boronic acid : diol = 1 : 1.2.
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Catalyst : p-TsOH (5 mol%).
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Conditions : Toluene, reflux (110°C), 6 h with azeotropic water removal.
Characterization Data :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time while maintaining yield.
Procedure :
Alternative Routes
Suzuki-Miyaura Coupling Followed by Esterification
Aryl halides pre-functionalized with the piperazine group undergo Suzuki coupling with boronate esters.
Boronic Acid Protection Strategies
To prevent protodeboronation during synthesis, boronic acids are protected as MIDA (N-methyliminodiacetic acid) boronates.
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Protection : React boronic acid with MIDA in THF.
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Deprotection : Hydrolysis with NaOH (1M) before esterification.
Challenges and Optimization
Regioselectivity in Piperazine Substitution
The 4-methylpiperazine group’s steric bulk necessitates careful control of reaction conditions to avoid undesired ortho/meta mixtures. Using bulky ligands (e.g., SPhos) improves para selectivity.
Stability of Boronate Esters
The 3-hydroxy-2,3-dimethylbutan-2-yl group enhances stability against hydrolysis compared to pinacol esters.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Miyaura Borylation + Esterification | 78–85 | 18 | Moderate | High |
| Direct Amine Conversion | 65–72 | 4 | High | Moderate |
| Suzuki Coupling | 70–75 | 24 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The boronate ester can be reduced to form boronic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of boronic acids.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen boronates exhibit potential as histone deacetylase inhibitors (HDACIs), which are critical in cancer therapy. HDACIs can alter gene expression and induce apoptosis in cancer cells. For instance, a study synthesized various derivatives based on the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating promising anticancer activity through structure modifications that enhance binding affinity to target proteins involved in tumor progression .
Neuropharmacology
The compound's piperazine moiety suggests potential applications in neuropharmacology. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, which can be beneficial in treating neurological disorders. The incorporation of piperazine into boronate structures may enhance the pharmacokinetic properties of these compounds, leading to improved efficacy in the treatment of conditions such as anxiety and depression .
Drug Delivery Systems
Cationic Lipids for Nucleic Acid Delivery
The compound's structural characteristics allow it to be utilized in developing cationic lipids for nucleic acid delivery systems. These lipids can encapsulate RNA or DNA molecules, facilitating their transport into cells. This application is particularly relevant in gene therapy and vaccine development, where efficient delivery mechanisms are crucial for therapeutic success .
Chemical Biology
Protein Interaction Studies
The unique boronate group in the compound can form reversible covalent bonds with specific amino acid residues in proteins, making it a valuable tool for studying protein interactions and functions. This property allows researchers to probe the dynamics of protein complexes and understand their roles in various biological processes, including signaling pathways associated with diseases .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents (HDACIs) | Inhibition of tumor growth; enhanced binding affinity |
| Neuropharmacology | Treatment of neurological disorders | Modulation of neurotransmitter systems |
| Drug Delivery Systems | Cationic lipids for nucleic acid delivery | Improved encapsulation efficiency |
| Chemical Biology | Protein interaction studies | Insights into protein dynamics and functions |
Case Studies
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Anticancer Activity of Boronate Derivatives
A study synthesized a series of boronate derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The modifications made to the core structure improved selectivity and reduced off-target effects compared to traditional chemotherapeutics . -
Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of piperazine-containing boronates, revealing their potential as anxiolytic agents through modulation of serotonin receptors . -
Gene Delivery Efficiency
Research on cationic lipid formulations incorporating this boronate compound showed enhanced transfection rates in vitro, indicating its potential utility in gene therapy applications .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological pathways.
Comparison with Similar Compounds
Key Structural Features:
- Boronate Core : The boron atom is covalently bonded to the oxygen atoms of the diol group, forming a stable six-membered ring. This configuration is common in Suzuki-Miyaura cross-coupling reactions and protease inhibition studies .
- Aromatic Substituent : The 3-(4-methylpiperazin-1-yl)phenyl group introduces a basic nitrogen center, which may improve water solubility and enable interactions with biological targets such as kinases or receptors .
- Synthetic Relevance : Similar compounds (e.g., tert-butyl-protected intermediates in ) are synthesized via coupling reactions between boronate esters and aromatic amines under acidic conditions, suggesting analogous pathways for this compound .
Comparison with Similar Compounds
The compound belongs to a broader class of arylboronates with structural variations in the boronate protecting group, aromatic substituents, and heterocyclic systems. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs in and .
Key Comparisons:
Boronate Protecting Groups :
- The 3-hydroxy-2,3-dimethylbutan-2-yl group (pinacol analog) in the target compound offers stability comparable to traditional pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) but with steric modifications that may influence reaction kinetics in cross-coupling .
- In contrast, triazolylmethaneboronates () exhibit greater electrophilicity due to electron-deficient triazole rings, enhancing reactivity in click chemistry .
Aromatic Substituents: The 4-methylpiperazine group in the target compound distinguishes it from simpler arylboronates (e.g., phenyl or pyridyl derivatives). This moiety increases basicity and solubility, making it favorable for intracellular targeting, as seen in Pim kinase inhibitors like YPC-21440 () . Quinoline-based boronates () leverage extended conjugation for optical applications, whereas the target compound’s phenyl-piperazine system is more suited for receptor binding .
For example, YPC-21440 () inhibits Pan-Pim kinases with IC50 values <100 nM .
Synthetic Methods :
- The target compound’s synthesis likely parallels methods in , where trifluoroacetic acid promotes coupling between boronate esters and aromatic amines .
- In contrast, triazolylmethaneboronates () are synthesized via azide-alkyne cycloaddition, highlighting divergent strategies for boron-containing scaffolds .
Biological Activity
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 288.15 g/mol. The structure features a boronate group, which is known for its ability to form reversible covalent bonds with diols, making it significant in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Boron-containing compounds often exhibit inhibitory effects on enzymes involved in metabolic pathways. This compound has been shown to inhibit certain kinases and phosphatases, which are crucial in cell signaling pathways.
- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This can help in mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several boron-containing compounds against common pathogens:
| Compound | Concentration (mg/ml) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 0.5 | 15 |
| Control (Standard Antibiotic) | 0.5 | 20 |
This data indicates that while the compound shows some efficacy, it may not be as potent as standard antibiotics.
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to apoptosis induction via caspase activation.
- Neuroprotective Effects : Research involving neurodegenerative models showed that the compound could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in diseases like Alzheimer's.
Research Findings
Recent research highlights include:
- Synthesis and Characterization : Various synthetic routes have been developed for this compound, emphasizing the importance of purity and structural confirmation using NMR and mass spectrometry techniques .
- Biological Evaluations : Studies have confirmed its potential benefits in treating conditions related to oxidative stress and inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate?
- Methodological Answer : The synthesis typically involves coupling a boronic acid derivative with a substituted phenol. For example, a nucleophilic substitution reaction using propargyl bromide and a hydroxyl-bearing intermediate under basic conditions (e.g., K₂CO₃) can yield the boronate ester. Microwave-assisted synthesis (150°C, 40 min) improves reaction efficiency, as demonstrated in similar boronate syntheses . Key steps include protecting group strategies for the piperazine moiety and controlling steric hindrance from the dimethylbutan-2-yl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., δ4.7 for alkyne protons, δ2.4 for methyl groups) and confirm boronate ester formation .
- FT-IR : Detect characteristic stretches (e.g., C-C alkyne at ~2,125 cm⁻¹, B-O bonds at ~1,350 cm⁻¹) .
- X-ray crystallography : Resolve steric effects and hydrogen bonding using programs like SHELXL for small-molecule refinement .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should employ buffered solutions (e.g., 20 mM HEPES pH 7.0, phosphate buffer pH 7.4) and monitor degradation via HPLC. For boronate esters, reactivity with H₂O is pH-dependent, with hydrolysis accelerating in acidic or alkaline conditions. Carbonate/bicarbonate buffers (pH 9.0) are recommended for oxidative stability assays .
Advanced Research Questions
Q. How does the boronate group’s reactivity with reactive oxygen species (ROS) influence experimental design in biological studies?
- Methodological Answer : The boronate group reacts with H₂O₂ to form phenolic products (Scheme 1A), enabling ROS detection in cellular assays. Researchers must optimize probe concentration (µM to mM range) and incubation time (e.g., 30 min in pH 7.4 buffer) to balance sensitivity and background signal. Controls should include competitive inhibitors (e.g., catalase) to validate ROS-specific responses .
Q. What computational approaches model the interaction of this compound with biological targets?
- Methodological Answer : Hybrid receptor-response models integrate molecular docking (e.g., AutoDock Vina) with machine learning (ML) to predict binding affinities. For example, multidimensional metric analysis of receptor-odorant datasets (e.g., 93 odorants vs. 52 receptors) can identify key chemical features (e.g., piperazine’s hydrogen-bonding capacity). Discrepancies in cluster outcomes between studies often arise from methodological differences (e.g., wet-lab vs. computational parameterization) .
Q. How can researchers address contradictions in reaction yields under different buffer conditions?
- Methodological Answer : Buffer composition significantly impacts boronate reactivity. For instance, DMSO-containing phosphate buffers (pH 7.4) enhance solubility but may reduce reaction rates due to solvent polarity. Systematic optimization using design of experiments (DoE) can resolve contradictions by testing variables like ionic strength (e.g., 10–100 mM phosphate) and co-solvents (e.g., ethanol, 30–50% v/v) .
Data Contradiction Analysis
Q. Why do studies report divergent results on the compound’s solubility in aqueous media?
- Methodological Answer : Solubility discrepancies stem from the compound’s amphiphilic nature. The 4-methylpiperazin-1-yl group enhances hydrophilicity, while the dimethylbutan-2-yl moiety contributes to hydrophobicity. Researchers should report detailed solvent systems (e.g., PBS/ethanol 7:3 vs. H₂O/CH₃OH 52.1 wt%) and temperature controls. Dynamic light scattering (DLS) can quantify aggregation tendencies .
Q. How do steric effects from the dimethylbutan-2-yl group influence crystallographic data interpretation?
- Methodological Answer : Steric hindrance can lead to disordered crystal structures, complicating refinement. SHELXL’s restraints (e.g., DFIX, SIMU) help model overlapping electron densities. High-resolution data (<1.0 Å) and twinning detection (e.g., BASF parameter) improve accuracy. Comparative analysis with analogous compounds (e.g., 2,3-di-p-cumyl derivatives) provides reference geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
